2-Hydroxy-6-methyl-5-nitropyridine
Overview
Description
2-Hydroxy-6-methyl-5-nitropyridine is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a derivative of pyridine, characterized by the presence of hydroxyl, methyl, and nitro functional groups. This compound is known for its light brown to brown crystalline powder appearance and is soluble in dimethylformamide .
Scientific Research Applications
2-Hydroxy-6-methyl-5-nitropyridine has several scientific research applications, including:
Safety and Hazards
2-Hydroxy-6-methyl-5-nitropyridine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
2-Hydroxy-6-methyl-5-nitropyridine primarily targets specific cellular components or proteins. Its primary targets include :
- These may be cell surface receptors or intracellular receptors. This compound can interact with enzymes, affecting their activity. It may modulate ion channels, influencing cellular signaling and homeostasis.
Preparation Methods
2-Hydroxy-6-methyl-5-nitropyridine can be synthesized through various synthetic routes. One common method involves the nitration of 2-amino-6-methylpyridine using nitric acid and sulfuric acid . The reaction conditions typically include maintaining a controlled temperature to ensure the selective nitration at the desired position on the pyridine ring. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Hydroxy-6-methyl-5-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-Hydroxy-6-methyl-5-nitropyridine can be compared with other similar compounds, such as:
2-Hydroxy-5-methyl-3-nitropyridine: This compound has a similar structure but differs in the position of the nitro group.
6-Methyl-5-nitropyridin-2-ol: Another similar compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-5-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDHNXZBGZBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337484 | |
Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-45-4 | |
Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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